4-Bromo-2-(heptyloxy)phenol
Description
4-Bromo-2-(heptyloxy)phenol is a brominated phenolic compound characterized by a heptyloxy chain (-O-(CH₂)₆CH₃) at the 2-position and a bromine atom at the 4-position of the phenol ring.
Properties
IUPAC Name |
4-bromo-2-heptoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c1-2-3-4-5-6-9-16-13-10-11(14)7-8-12(13)15/h7-8,10,15H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMRTRDCQIIXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=CC(=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(heptyloxy)phenol typically involves the following steps:
Bromination of Phenol: The initial step involves the bromination of phenol to produce 4-bromophenol. This reaction is usually carried out using bromine in the presence of a suitable solvent such as acetic acid.
Etherification: The next step involves the etherification of 4-bromophenol with heptyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-Bromo-2-(heptyloxy)phenol.
Industrial Production Methods
Industrial production of 4-Bromo-2-(heptyloxy)phenol follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(heptyloxy)phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and amino derivatives of the phenol.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dehalogenated phenols.
Scientific Research Applications
4-Bromo-2-(heptyloxy)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(heptyloxy)phenol involves its interaction with various molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo electrophilic and nucleophilic reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Bromo-2-(heptyloxy)phenol with analogous bromophenols, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects and Physicochemical Properties
Key Observations:
- Lipophilicity: The heptyloxy chain in 4-Bromo-2-(heptyloxy)phenol likely confers higher logP values compared to polar analogs like 4-Bromo-2-(2-hydroxyethyl)phenol, favoring membrane permeability but reducing aqueous solubility.
- Stability : Ether linkages (e.g., heptyloxy) are more hydrolytically stable than ester or hydroxy groups, as seen in QB-590 and hydroxyethyl derivatives .
Structural and Crystallographic Insights
- Crystal Packing: Bromophenols with smaller substituents (e.g., -OCH₃, -CH₂CH₂OH) often exhibit hydrogen-bonded networks , whereas the heptyloxy chain in 4-Bromo-2-(heptyloxy)phenol may promote van der Waals interactions, affecting crystallinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
